![molecular formula C12H10OP+ B1239935 Diphenylphosphine oxide CAS No. 4559-70-0](/img/structure/B1239935.png)
Diphenylphosphine oxide
Overview
Description
Diphenylphosphine oxide is an organophosphorus compound widely used as an intermediate in organic synthesis . It is a white solid that is soluble in polar organic solvents .
Synthesis Analysis
Diphenylphosphine oxide can be prepared by the reaction of phosphonic esters, such as diethylphosphite, with Grignard reagents followed by acid workup . Another method involves the nickel-catalyzed allenylation of phosphine oxides, allowing the construction of versatile chiral allenylphosphoryl derivatives .Molecular Structure Analysis
The molecular formula of Diphenylphosphine oxide is C12H11OP . The exact mass is 202.054749 Da . The structure of Diphenylphosphine oxide can be represented as (C6H5)2P(O)H .Chemical Reactions Analysis
Diphenylphosphine oxide is used in Buchwald-Hartwig coupling reactions to introduce diphenylphosphino substituents . Thionyl chloride converts diphenylphosphine oxide to chlorodiphenylphosphine . It also plays a crucial role in Rh(III)-catalyzed aryl C–H phosphorylation .Physical And Chemical Properties Analysis
Diphenylphosphine oxide has a molecular weight of 201.18 g/mol . It has a boiling point of 329.2±25.0 °C at 760 mmHg . It has 1 hydrogen bond acceptor and 2 freely rotating bonds .Scientific Research Applications
Synthesis of Bifunctional Phosphorus Phenols
Diphenylphosphine oxide is used in the synthesis of bifunctional phosphorus phenols. An efficient and practical approach has been developed through a reaction of diphenylphosphine oxide and the o-quinone methides in situ generated from 2-tosylalkyl phenols under basic conditions .
Preparation of Polyimides
Diphenylphosphine oxide is used in the synthesis of polyimides. A series of polyimides with side diphenylphosphine oxide and trifluoromethyl groups were prepared by the high-temperature one-pot polymerization of diamine . The resulting polyimides exhibit excellent solubility in common organic solvents and are easily processed into light color transparent films .
Preparation of Triarylphosphine Oxides
Diphenylphosphine oxide is used in the preparation of triarylphosphine oxides . These compounds have a wide range of applications in various fields of chemistry.
Asymmetric Catalysts
Diphenylphosphine oxide is used as an asymmetric catalyst . Asymmetric catalysis is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound in an asymmetric transformation.
Preparation of Alkenyldiphenylphosphine Oxides
Diphenylphosphine oxide is used in the preparation of alkenyldiphenylphosphine oxides . These compounds are useful in various chemical reactions.
Horner-Wittig Reagents
Diphenylphosphine oxide is used in the preparation of Horner-Wittig reagents . These reagents are used in organic chemistry for the synthesis of alkenes.
7. Ligand for Buchwald-Hartwig Cross Coupling Reaction Diphenylphosphine oxide is used as a ligand for Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for the formation of carbon-nitrogen bonds.
Hydrophosphonylations
Diphenylphosphine oxide is used in Hydrophosphonylations . This reaction is used for the synthesis of various organophosphorus compounds.
Suzuki-Miyaura Coupling
Diphenylphosphine oxide is used as a ligand for Suzuki-Miyaura Coupling . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds.
Safety And Hazards
Future Directions
properties
IUPAC Name |
oxo(diphenyl)phosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPJFKYCVYXDJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OP+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60422562 | |
Record name | Diphenylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60422562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylphosphine oxide | |
CAS RN |
4559-70-0 | |
Record name | Diphenylphosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylphosphine oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60422562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (phenylphosphoroso)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIPHENYLPHOSPHINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXW49HG6X3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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